Methyl 2-aminothiazole-4-carboxylate
Overview
Description
Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding pose of methyl 2-amino-5-methylthiazole-4-carboxylate in the active site of the enzyme shows the NH2 group proximal to His 244 and directed towards the lateral channel . The carboxyl group of the thiazole ring forms H-bonds with the NH of Cys112, while the NH2 is proximal to and H-bonds with the imidazole ring of His244 . These interactions result in the inhibition of the enzyme, thereby disrupting the bacterial cell wall biosynthesis .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the bacterial cell wall biosynthesis . By inhibiting the target enzyme, the compound disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . .
Safety and Hazards
Future Directions
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
Biochemical Analysis
Biochemical Properties
Methyl 2-aminothiazole-4-carboxylate interacts with various enzymes and proteins. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity in docking studies, suggesting a strong interaction .
Cellular Effects
This compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminothiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiourea with α-haloketones in the presence of a base, followed by esterification . Another method includes the cyclization of appropriate thioamides with α-haloketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like FTIR and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid
- 2-Amino-4-methylthiazole
Comparison: Methyl 2-aminothiazole-4-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain synthetic applications and biological studies .
Properties
IUPAC Name |
methyl 2-amino-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZZWKIKAKUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357005 | |
Record name | Methyl 2-aminothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118452-04-3 | |
Record name | Methyl 2-aminothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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